molecular formula C16H14ClN3O B2712422 2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 955337-53-8

2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2712422
CAS No.: 955337-53-8
M. Wt: 299.76
InChI Key: NGKDTYLLHHSYES-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are well-regarded in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-1H-benzimidazole
  • 2-(2-chlorophenyl)-1H-benzimidazole
  • 2-(2-chlorophenyl)-1-benzimidazolylacetamide

Uniqueness

2-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit microtubule formation and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)9-16-19-13-7-3-4-8-14(13)20(16)10-15(18)21/h1-8H,9-10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKDTYLLHHSYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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